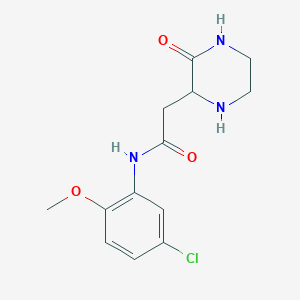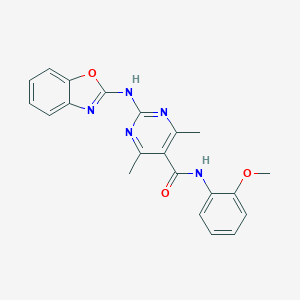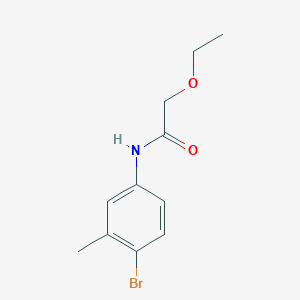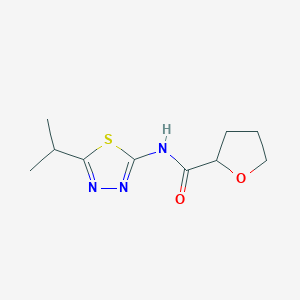![molecular formula C24H20N2O2 B215621 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPOC belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to selectively inhibit the activity of certain enzymes, such as the protease cathepsin L, which is involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit cancer cell growth and induce apoptosis, or programmed cell death. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been shown to exhibit anti-inflammatory and antiviral properties, which may be useful in the treatment of inflammatory and viral diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in lab experiments is its potent inhibitory activity against enzymes, which makes it a useful tool for studying enzyme function and regulation. However, one limitation of using 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile. One area of interest is the development of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and its effects on enzyme function and regulation. Additionally, the development of new synthesis methods for 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile and related compounds may enable the discovery of new biological activities and potential drug candidates.
Métodos De Síntesis
The synthesis of 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile involves the reaction of 4-(benzyloxy)phenylhydrazine and 4-methylphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting product is purified by column chromatography to obtain 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile in high yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. 2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile has also been reported to inhibit the growth of cancer cells and to exhibit anti-inflammatory and antiviral properties.
Propiedades
Nombre del producto |
2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile |
|---|---|
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-4-oxo-2-(4-phenylmethoxyphenyl)azetidine-2-carbonitrile |
InChI |
InChI=1S/C24H20N2O2/c1-18-7-11-21(12-8-18)26-23(27)15-24(26,17-25)20-9-13-22(14-10-20)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3 |
Clave InChI |
RKYTXLUBKWKKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC2(C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)

![methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
![N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
![1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215557.png)
![methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
![1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)
![Methyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215576.png)
![Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B215577.png)
